Oxabetrinil
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Oxabetrinil, such as oxime ethers and nitrido complexes, involves various chemical reactions and conditions. For instance, the Brønsted acid-catalyzed synthesis of nitriles from aldehydes using oximes demonstrates a related synthesis pathway that could be analogous to Oxabetrinil synthesis under mild conditions (Hyodo et al., 2017). Additionally, the synthesis of oximes and nitroalkanes with a chiral auxiliary unit for the preparation of enantiomerically pure nitrile oxides offers insights into the chemical synthesis process that might be relevant (Kudyba et al., 2005).
Molecular Structure Analysis
Research on related compounds such as oxynitrides and their optical properties can provide indirect insights into the molecular structure analysis of Oxabetrinil. The structural diversity of oxynitrides, for example, significantly influences their physical and chemical properties, which could be analogous to Oxabetrinil (Xie & Hintzen, 2013).
Chemical Reactions and Properties
The study of nitrido complexes and their reactions offers a glimpse into the chemical reactions and properties that Oxabetrinil might exhibit. For instance, the reactions of rhenium(V) oxo and nitrido complexes with specific ligands result in structurally related complexes, indicating the types of chemical reactions Oxabetrinil might undergo (Connac et al., 1997).
Physical Properties Analysis
The physical properties of Oxabetrinil could be inferred from studies on related compounds. The optical properties of (oxy)nitride materials, including their refractive index, reflectance, and absorbance, are directly influenced by their molecular structure and composition, which might be similar to Oxabetrinil (Tessier et al., 2009).
Chemical Properties Analysis
Research on oxime-Ni2+ complexes provides insight into the chemical properties that Oxabetrinil might possess, such as its potential catalytic activity in hydrogen evolution reactions. The construction of oxime-Ni2+ complex units on polymeric carbon nitride for efficient photocatalytic hydrogen evolution highlights the role that similar oxime compounds could play in catalysis (Zhen et al., 2019).
Scientific Research Applications
Methods of Application
Validation tests were performed on beef, chicken, and pork muscles fortified at 0.01 and 0.10 μg/g in accordance with the guideline of the Japanese Ministry of Health, Labour, and Welfare .
Results or Outcomes
All pesticides, including Oxabetrinil, were confirmed to have limits of quantitation of 0.01 μg/g, and found to conform to the guideline (recovery: 70-120%, repeatability: <15%, intermediate precision: <20%) in all muscles .
2. Application as a Herbicide Safener
Summary of the Application
Oxabetrinil is marketed as a seed treatment safener to protect sorghum plants against chloroacetanilides, in particular, metolachlor .
Methods of Application
Oxabetrinil is applied as a seed treatment safener. The seeds are treated with Oxabetrinil before planting to protect them from the harmful effects of certain herbicides .
Results or Outcomes
The application of Oxabetrinil as a safener allows the safe use of certain herbicides in sorghum cultivation. It enhances the plant’s tolerance to the herbicide without affecting the weed control effectiveness .
3. Application in Environmental Analysis
Summary of the Application
Oxabetrinil is used in the quantitative determination of environmental samples. This method is applied to detect and quantify the presence of Oxabetrinil in soil and water samples .
Methods of Application
The electrochemical behavior of Oxabetrinil is studied at pH 4.0 for the quantitative determination in environmental samples. Both calibration and standard addition methods are used for the quantitative determination of Oxabetrinil .
Results or Outcomes
From the calibration method, it is observed that the peak current shows a trend found to be linear .
4. Application in Herbicide Metabolism
Summary of the Application
Oxabetrinil is used to enhance the detoxification of metolachlor, a herbicide, in grain sorghum .
Methods of Application
Oxabetrinil and another safener, CGA-133205, are applied to grain sorghum. These safeners enhance glutathione levels and enzymatic and nonenzymatic conjugation of metolachlor with glutathione .
Results or Outcomes
The application of Oxabetrinil and CGA-133205 confers protection to grain sorghum by increasing the rate of metolachlor metabolism .
5. Application in Lipid Metabolism
Summary of the Application
Oxabetrinil influences lipid metabolism causing a redistribution of carbon in the lipid fractions of germinating sorghum roots .
Methods of Application
Experiments on ¹⁴C-acetate incorporation into lipids were conducted. Metolachlor at 10 μM and seed-applied Oxabetrinil had effects on germination of grain sorghum .
Results or Outcomes
Results from experiments indicate that metolachlor and the oxime ether safeners influence lipid metabolism causing a redistribution of carbon in the lipid fractions of germinating sorghum roots .
6. Application in Glutathione Metabolism
Summary of the Application
Oxabetrinil enhances glutathione levels in grain sorghum seedlings at 12 to 48 hr after imbibition was initiated .
Methods of Application
Both safeners slightly enhanced nonenzymatic and enzymatic conjugation of metolachlor with reduced glutathione. Oxabetrinil conjugated enzymatically or nonenzymatically with reduced glutathione at a slow rate .
Results or Outcomes
These data suggest that during the early stages of seed germination and seedling development of grain sorghum, safeners can enhance the detoxication of metolachlor by enhancing glutathione levels and enzymatic and nonenzymatic conjugation of metolachlor with glutathione .
Safety And Hazards
Oxabetrinil is classified as Acute toxicity - Category 4, Oral, and is hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 . It is harmful if inhaled and toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid release to the environment .
properties
IUPAC Name |
(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUIONFJOAYPK-KAMYIIQDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CON=C(C#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CO/N=C(/C#N)\C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide | |
CAS RN |
74782-23-3 | |
Record name | Benzeneacetonitrile, .alpha.-[(1,3-dioxolan-2-ylmethoxy)imino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, α-[(1,3-dioxolan-2-ylmethoxy)imino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.